molecular formula C54H84O22 B15138061 ciwujianoside D2 CAS No. 114892-57-8

ciwujianoside D2

Cat. No.: B15138061
CAS No.: 114892-57-8
M. Wt: 1085.2 g/mol
InChI Key: XPCKJVBBSBPFQL-NMXMOXERSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ciwujianoside D2 involves complex organic reactions. Typically, it is extracted from the roots or leaves of Acanthopanax senticosus using solvent extraction methods. The process involves multiple steps of purification, including chromatography techniques to isolate the compound in its pure form .

Industrial Production Methods

Industrial production of this compound is primarily based on large-scale extraction from Acanthopanax senticosus. The plant material is processed using solvents like ethanol or methanol, followed by filtration and concentration. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Ciwujianoside D2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Ciwujianoside D2 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ciwujianoside D2 involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of key proteins involved in inflammation and apoptosis, such as tumor necrosis factor-alpha (TNFα), interleukin-1 beta (IL1β), and caspase-3 (CASP3). These interactions help reduce inflammation and promote cell survival, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Ciwujianoside D2 is part of a family of triterpene saponins found in Acanthopanax senticosus. Similar compounds include:

  • Ciwujianoside B
  • Ciwujianoside C1
  • Ciwujianoside C3
  • Ciwujianoside E
  • Chiisanoside

Compared to these compounds, this compound is unique due to its specific molecular structure and the distinct pharmacological activities it exhibits .

Properties

CAS No.

114892-57-8

Molecular Formula

C54H84O22

Molecular Weight

1085.2 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-6a,6b,9,9,12a-pentamethyl-2-methylidene-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C54H84O22/c1-23-11-16-54(18-17-52(7)26(27(54)19-23)9-10-32-51(6)14-13-33(50(4,5)31(51)12-15-53(32,52)8)74-46-40(63)35(58)28(56)20-69-46)49(67)76-48-42(65)38(61)36(59)29(72-48)21-70-45-43(66)39(62)44(30(73-45)22-68-25(3)55)75-47-41(64)37(60)34(57)24(2)71-47/h9,24,27-48,56-66H,1,10-22H2,2-8H3/t24-,27-,28-,29+,30+,31-,32+,33-,34-,35-,36+,37+,38-,39+,40+,41+,42+,43+,44+,45+,46-,47-,48-,51-,52+,53+,54-/m0/s1

InChI Key

XPCKJVBBSBPFQL-NMXMOXERSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CCC(=C)C[C@H]4C6=CC[C@@H]7[C@]8(CC[C@@H](C([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)O)O)O)COC(=O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(=C)CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)O)C)O)O)O)COC(=O)C)O)O)O

Origin of Product

United States

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